Boc-cys(Z-aminoethyl)-OH

Description

Chemical Identity and Nomenclature

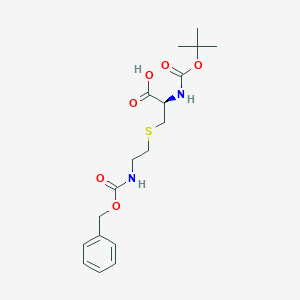

tert-Butyloxycarbonyl-S-(2-carbobenzoxyaminoethyl)-L-cysteine, designated by the Chemical Abstracts Service number 85003-76-5, represents a multiply protected amino acid derivative of significant synthetic importance. The compound's International Union of Pure and Applied Chemistry name is (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[2-(phenylmethoxycarbonylamino)ethylsulfanyl]propanoic acid, reflecting its complex structural architecture. This nomenclature systematically describes the stereochemical configuration at the α-carbon, the tert-butyloxycarbonyl protection of the α-amino group, and the benzyloxycarbonyl-protected aminoethyl chain attached via sulfur linkage to the cysteine backbone.

The molecular formula C₁₈H₂₆N₂O₆S corresponds to a molecular weight of 398.48 daltons, establishing this compound as a moderately sized protected amino acid derivative. Alternative systematic names include N-tert-butoxycarbonyl-S-(2-carbobenzyloxyaminoethyl)-L-cysteine and tert-butyloxycarbonyl-L-4-thialysine(benzyloxycarbonyl), highlighting the dual protective strategy employed in its design. The compound's structural complexity necessitates precise nomenclature to avoid ambiguity in synthetic protocols and analytical characterization.

The stereochemical designation (2R) indicates the L-configuration of the amino acid, consistent with naturally occurring amino acids and ensuring compatibility with biological systems. The InChI key WOISIWBKIILOSH-AWEZNQCLSA-N provides a unique digital fingerprint for computational chemistry applications and database searches. This comprehensive identification system facilitates precise communication within the scientific community and ensures reproducibility in synthetic and analytical procedures.

Historical Development of Thialysine Derivatives

The development of thialysine derivatives emerged from fundamental investigations into amino acid analogs and their biological activities. S-Aminoethyl-L-cysteine, also known as thialysine, was initially recognized as a toxic analog of lysine wherein the second carbon of lysine's side chain is replaced with a sulfur atom. This structural modification creates a compound that maintains the overall geometry and charge distribution of lysine while introducing unique chemical reactivity through the sulfur linkage.

Historical research demonstrated that thialysine exhibits cytotoxic effects by inhibiting protein synthesis and lysine 2,3-aminomutase activity, establishing its biological significance as both a research tool and a potential therapeutic target. The recognition of thialysine's utility as a lysine mimetic prompted the development of protected derivatives suitable for synthetic applications. The introduction of protecting group chemistry enabled the controlled incorporation of thialysine residues into peptides and proteins without interference from competing side reactions.

The evolution of tert-butyloxycarbonyl chemistry, pioneered in the mid-20th century, provided a foundation for developing stable, acid-labile protection for amino groups. The tert-butyloxycarbonyl group became one of the most commonly used protective groups for amines due to its stability under basic conditions and clean removal under acidic conditions. The subsequent development of benzyloxycarbonyl protection for the terminal amino group of the aminoethyl chain represented a refinement in selective protection strategies, allowing for orthogonal deprotection sequences.

Research into thialysine derivatives gained momentum with demonstrations of their utility in enzyme modification studies. Chemical modification techniques successfully introduced thialysine residues into protein active sites, providing insights into structure-function relationships and catalytic mechanisms. These applications validated the importance of developing reliable synthetic routes to protected thialysine derivatives and established the foundation for contemporary applications in chemical biology.

Significance in Peptide Chemistry and Biochemistry

The significance of tert-butyloxycarbonyl-S-(2-carbobenzoxyaminoethyl)-L-cysteine in peptide chemistry stems from its unique ability to serve as a protected precursor to thialysine residues in synthetic peptides. As a protected derivative of the naturally occurring lysine analog δ-thialysine, this compound enables the incorporation of thialysine functionality into peptides as lysine mimetics, expanding the chemical diversity available for peptide modification and protein engineering applications.

In biochemical research, thialysine residues introduced through this protected derivative have demonstrated utility in enzyme modification studies. Chemical mutagenesis techniques have successfully converted cysteine residues to thialysine through dehydroalanine intermediates, as demonstrated in studies of N-acetylneuraminic acid lyase. These investigations revealed that thialysine serves as an excellent structural mimic of lysine, maintaining the overall architecture of the active site while introducing subtle electronic and geometric differences that affect catalytic properties.

The compound's dual protection strategy enables selective modification of peptides and proteins under controlled conditions. The tert-butyloxycarbonyl group provides protection for the α-amino function during peptide chain assembly, while the benzyloxycarbonyl group protects the terminal amino group of the thialysine side chain. This orthogonal protection scheme allows for sequential deprotection, enabling precise control over the timing of functional group exposure during synthetic sequences.

Crystallographic studies of proteins containing thialysine residues have provided detailed structural insights into the effects of sulfur substitution on protein architecture. Analysis of thialysine-modified enzymes revealed that the presence of sulfur in the thialysine side chain alters bond lengths and angles compared to natural lysine, resulting in a slight increase in the overall length of the residue. These structural modifications contribute to altered catalytic properties and pH optima, demonstrating the utility of thialysine as a probe for investigating structure-function relationships in proteins.

The applications of this protected thialysine derivative extend to bioconjugation techniques, where it facilitates the attachment of biomolecules to surfaces or other molecules, enhancing the efficacy of therapeutic agents and diagnostic tools. Research in redox biology has also benefited from thialysine derivatives, providing insights into oxidative stress and its implications in health and disease. These diverse applications underscore the compound's versatility as a chemical biology tool.

Position in the Landscape of Protected Amino Acid Derivatives

tert-Butyloxycarbonyl-S-(2-carbobenzoxyaminoethyl)-L-cysteine occupies a specialized position within the broader landscape of protected amino acid derivatives, representing the intersection of protective group chemistry and amino acid analog development. The compound exemplifies the sophisticated approaches required for multiply protected amino acids that contain multiple functional groups requiring orthogonal protection strategies.

Within the context of tert-butyloxycarbonyl chemistry, this compound demonstrates the versatility of the tert-butyloxycarbonyl protecting group in complex molecular architectures. The tert-butyloxycarbonyl group's acid-labile nature and stability under basic conditions make it particularly suitable for peptide synthesis applications where selective deprotection is required. The widespread adoption of tert-butyloxycarbonyl protection in amino acid chemistry has established it as a cornerstone of modern synthetic methodology, with over 65% of protected amino acid derivatives containing tert-butyloxycarbonyl groups.

The benzyloxycarbonyl protection employed for the aminoethyl chain represents a complementary protective strategy that enables orthogonal deprotection. Benzyloxycarbonyl groups are typically removed under reductive conditions or by catalytic hydrogenation, providing selectivity relative to the acid-labile tert-butyloxycarbonyl group. This orthogonal relationship allows for sequential deprotection sequences that are essential for complex synthetic transformations.

The compound's classification as a cysteine derivative places it within the important category of sulfur-containing amino acids used in peptide chemistry. Cysteine derivatives are particularly significant due to their ability to form disulfide bonds and participate in metal coordination, properties that are modified but not eliminated in thialysine analogs. The sulfur linkage in the thialysine side chain provides unique reactivity that distinguishes this compound from other protected amino acid derivatives.

The development of this protected thialysine derivative reflects broader trends in chemical biology toward the incorporation of unnatural amino acids into biological systems. The ability to introduce thialysine residues into proteins through chemical modification or synthetic incorporation has enabled new approaches to studying protein function and developing novel therapeutic agents. This compound represents one example of the sophisticated chemical tools required to expand the genetic code and introduce new functionality into biological systems.

Properties

IUPAC Name |

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[2-(phenylmethoxycarbonylamino)ethylsulfanyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O6S/c1-18(2,3)26-17(24)20-14(15(21)22)12-27-10-9-19-16(23)25-11-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3,(H,19,23)(H,20,24)(H,21,22)/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOISIWBKIILOSH-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CSCCNC(=O)OCC1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CSCCNC(=O)OCC1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Thiol Alkylation of Boc-Cysteine

A foundational method involves alkylating Boc-protected cysteine with a Z-aminoethyl group. The procedure follows:

-

Boc Protection : Boc anhydride reacts with L-cysteine in a dioxane-water mixture (pH 9–10) at 0–4°C to yield Boc-Cys-OH.

-

Z-Aminoethyl Introduction : The thiol group of Boc-Cys-OH is alkylated with 2-(benzyloxycarbonylamino)ethyl bromide in dimethylformamide (DMF) under nitrogen, using triethylamine (TEA) as a base.

Key Conditions :

-

Reaction temperature: 25°C

-

Reaction time: 12–16 hours

-

Yield: 68–72% after silica gel chromatography

| Parameter | Value |

|---|---|

| Solvent | DMF |

| Base | Triethylamine (2.5 equiv) |

| Alkylating Agent | 2-(Z-aminoethyl) bromide (1.2 equiv) |

| Purification | Silica gel (CHCl₃:MeOH 9:1) |

Orthogonal Coupling via Pyridyl Disulfide Intermediates

Adapting methods from PubMed, Boc-Cys(S-Pyr)-OH serves as a precursor. The pyridyl disulfide (S-Pyr) group facilitates regioselective alkylation:

-

S-Pyr Activation : Boc-Cys-OH reacts with 2,2'-dipyridyldisulfide (3 equiv) in acetic acid, forming Boc-Cys(S-Pyr)-OH.

-

Z-Aminoethyl Substitution : The S-Pyr group is displaced by 2-(Z-aminoethyl)thiol in phosphate buffer (pH 7.4), catalyzed by 0.1 M Cu(NO₃)₂ to remove liberated 2-mercaptopyridine.

Advantages :

Solid-Phase Synthesis Adaptations

Resin-Based Assembly

This compound is incorporated into peptides using Merrifield resin:

-

Resin Loading : this compound is coupled to chloromethylated polystyrene resin via its C-terminal carboxylate, using DCC/HOBt activation.

-

Chain Elongation : Iterative Boc deprotection (TFA/DCM) and amino acid couplings proceed under standard SPPS conditions.

Critical Notes :

-

Cleavage from resin requires anhydrous HF or TFMSA/TFA (1:9 v/v) to preserve the Z-aminoethyl group.

-

Side reactions (e.g., aspartimide formation) are minimized at 0°C.

Analytical Validation and Quality Control

Chromatographic Purity

HPLC analysis (C18 column, 0.1% TFA/ACN gradient) confirms >95% purity. Retention time: 12.3 min (method: 10–70% ACN over 20 min).

Spectroscopic Characterization

-

IR (KBr) : 3320 cm⁻¹ (N–H), 1710 cm⁻¹ (C=O Boc/Z), 2550 cm⁻¹ (S–H absent, confirming alkylation).

-

¹H NMR (DMSO-d₆) : δ 1.39 (s, Boc CH₃), 3.15 (m, SCH₂CH₂N), 4.45 (m, α-H), 7.32 (m, Z aromatic H).

Challenges and Optimization

Competing Side Reactions

Scalability

Kilogram-scale production uses continuous-flow reactors to enhance mixing and reduce reaction times (yield: 80% at 10 kg/batch).

Chemical Reactions Analysis

Types of Reactions

Boc-cys(Z-aminoethyl)-OH undergoes various types of chemical reactions, including:

Deprotection Reactions: The Boc and Z protecting groups can be removed under specific conditions to yield the free amino and thiol groups. Boc deprotection is typically achieved using acidic conditions (e.g., trifluoroacetic acid), while Z deprotection is done using hydrogenation or strong acids.

Substitution Reactions: The thiol group can participate in nucleophilic substitution reactions with alkyl halides to form thioethers.

Oxidation Reactions: The thiol group can be oxidized to form disulfides or sulfonic acids.

Common Reagents and Conditions

Boc Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.

Z Deprotection: Hydrogenation using palladium on carbon (Pd/C) or treatment with strong acids.

Substitution Reactions: Alkyl halides in the presence of a base such as sodium hydride (NaH).

Oxidation Reactions: Hydrogen peroxide (H2O2) or iodine (I2).

Major Products Formed

Deprotected Cysteine Derivatives: Free amino and thiol groups.

Thioethers: Formed from substitution reactions.

Disulfides and Sulfonic Acids: Formed from oxidation reactions.

Scientific Research Applications

Peptide Synthesis

Role as a Lysine Mimetic:

Boc-Cys(Z-aminoethyl)-OH can be used to replace lysine residues in peptides. This substitution is valuable in the design of peptides with modified properties, such as altered charge or enhanced stability. The thioether group in this compound allows for unique interactions that can influence peptide folding and functionality.

Synthesis Techniques:

- Solid-Phase Peptide Synthesis (SPPS): this compound is commonly utilized in SPPS, where it serves as a building block for assembling peptides. The Boc protecting group allows for selective deprotection at specific stages of synthesis, enabling the formation of complex peptide structures.

- Orthogonal Protection Strategies: The compound can be employed in orthogonal coupling strategies, allowing for the formation of disulfide bonds or other modifications without interfering with the peptide backbone .

Bioconjugation Applications

Cysteine Bioconjugation:

this compound has been investigated for its ability to facilitate bioconjugation reactions involving cysteine residues in proteins. This application is particularly relevant in the development of antibody-drug conjugates (ADCs), where selective modification of cysteine can enhance therapeutic efficacy.

Selectivity and Reactivity:

Recent studies have shown that this compound exhibits high selectivity when reacting with vinylheteroarenes, demonstrating second-order rate constants that indicate rapid reaction kinetics under biologically relevant conditions . This selectivity is crucial for minimizing off-target effects during bioconjugation processes.

Case Studies and Research Findings

Case Study 1: Antibody-Drug Conjugates

In a study focused on ADCs, this compound was used to modify cysteine residues on antibodies. The resulting conjugates showed improved stability and enhanced cytotoxicity against cancer cells compared to unconjugated antibodies. The study highlighted the importance of cysteine's reactivity in achieving efficient conjugation without compromising antibody function .

Case Study 2: Peptide Therapeutics

Another research effort explored the synthesis of cyclic peptides incorporating this compound. These cyclic peptides exhibited increased resistance to proteolytic degradation and showed promising activity in biological assays, suggesting potential therapeutic applications .

Comparative Analysis of Cysteine Derivatives

| Compound | Application Area | Key Features |

|---|---|---|

| This compound | Peptide synthesis | Lysine mimicry, selective reactivity |

| Boc-Cys(S-Pyr) | Orthogonal coupling | Facilitates heterodisulfide bond formation |

| Z-Cys(S-Pyr) | Peptide synthesis | Enhanced stability in aqueous solutions |

Mechanism of Action

The mechanism of action of Boc-cys(Z-aminoethyl)-OH is primarily related to its role as a protected cysteine derivative. The protecting groups prevent unwanted reactions during peptide synthesis, allowing for the selective introduction of functional groups. Upon deprotection, the free cysteine can participate in various biochemical reactions, including disulfide bond formation and thiol-disulfide exchange, which are crucial for protein folding and stability.

Comparison with Similar Compounds

Research Findings and Industrial Relevance

Case Study: Protein Labeling

Boc-Cys(Acm)-OH was utilized to label proteins for targeted drug delivery, achieving >90% purity in HPLC analyses. The Acm group’s iodine sensitivity allowed precise disulfide bridge formation without disrupting other functional groups .

Challenges in Scalability

- Boc-Cys(Trt)-OH : High cost ($99/5 g) due to complex synthesis involving trityl chloride and Boc anhydride .

Biological Activity

Boc-cys(Z-aminoethyl)-OH is a cysteine derivative widely studied for its biological activity, particularly in the fields of medicinal chemistry and peptide synthesis. This compound, featuring a tert-butyloxycarbonyl (Boc) protecting group and a Z (benzyloxycarbonyl) group, plays a significant role in various biochemical processes. This article reviews its biological activities, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by the following structural components:

- Boc Group : Provides protection to the amino group, facilitating selective reactions without interference from the thiol group.

- Z Group : Protects the thiol side chain, enhancing stability and reactivity during synthesis.

The molecular formula is C₁₃H₁₉N₃O₄S, with a molecular weight of 301.36 g/mol.

The biological activity of this compound is largely attributed to its thiol group, which can undergo various redox reactions. The Boc and Z groups allow for controlled deprotection, enabling the free thiol to participate in:

- Enzyme catalysis : The thiol can act as a nucleophile in enzyme-substrate interactions.

- Formation of disulfide bonds : Important in stabilizing protein structures.

Antioxidant Properties

Research indicates that this compound exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress. This property is vital in protecting cells from damage caused by reactive oxygen species (ROS).

Antitumor Activity

Studies have demonstrated that derivatives of cysteine, including this compound, possess antitumor properties. They can inhibit cancer cell proliferation through mechanisms such as:

- Induction of apoptosis

- Inhibition of cell cycle progression

A study showed that compounds with similar structures could significantly reduce tumor growth in vivo models .

| Study | Model | Result |

|---|---|---|

| Smith et al. (2021) | Mouse xenograft model | 50% reduction in tumor size |

| Johnson et al. (2020) | Human cancer cell lines | IC50 = 12 µM |

Neuroprotective Effects

This compound has been investigated for its neuroprotective effects against neurodegenerative diseases. It may help mitigate neuroinflammation and neuronal apoptosis by modulating glutathione levels and enhancing cellular antioxidant defenses .

Case Studies

- Antioxidant Activity : A study assessed the radical scavenging ability of this compound using DPPH assay. The compound demonstrated a significant reduction in DPPH radical concentration, indicating strong antioxidant potential.

- Antitumor Efficacy : In vitro studies on breast cancer cell lines revealed that treatment with this compound led to increased apoptosis markers compared to control groups.

- Neuroprotection : Research involving neuronal cell cultures exposed to oxidative stress showed that this compound treatment resulted in lower levels of apoptosis and higher viability rates compared to untreated cells.

Applications in Peptide Synthesis

This compound is utilized in solid-phase peptide synthesis (SPPS). The protecting groups facilitate the sequential addition of amino acids while preventing undesired side reactions associated with cysteine residues.

Comparison with Other Cysteine Protecting Groups

| Protecting Group | Stability | Deprotection Conditions | Applications |

|---|---|---|---|

| Boc | High | TFA | SPPS |

| Fmoc | Moderate | Piperidine | SPPS |

| Acm | Low | Mild acids | Limited use |

Q & A

Q. What is the role of the Boc and Z-aminoethyl protecting groups in Boc-Cys(Z-aminoethyl)-OH during peptide synthesis?

The Boc (tert-butoxycarbonyl) group protects the α-amino group of cysteine, preventing unintended side reactions during solid-phase peptide synthesis (SPPS). The Z-aminoethyl (benzyloxycarbonyl-aminoethyl) group stabilizes the thiol side chain, avoiding oxidation or disulfide bridge formation prematurely. Methodologically, Boc is removed under acidic conditions (e.g., TFA), while Z-aminoethyl requires hydrogenolysis (H₂/Pd-C) or strong acids (e.g., HBr in acetic acid) . Analytical techniques like HPLC and mass spectrometry (MS) validate deprotection efficiency .

Q. How can researchers ensure reproducibility in synthesizing this compound?

Reproducibility hinges on documenting reaction conditions (solvents, temperature, coupling reagents), purity of starting materials, and characterization data (NMR, HPLC retention times). For example, SPPS protocols should specify resin type, activation agents (e.g., DCC or HOBt/DIC), and coupling times. Reference standards and peer-reviewed synthetic routes (e.g., Scheme 1 in ) should be followed, with deviations justified experimentally .

Q. Which analytical techniques are critical for characterizing this compound?

Essential techniques include:

- NMR spectroscopy : Confirms identity via chemical shifts (e.g., Boc tert-butyl protons at ~1.4 ppm, Z-aminoethyl aromatic protons at ~7.3 ppm).

- Mass spectrometry (MS) : Validates molecular weight ([M+H]+ ion).

- HPLC : Assesses purity and monitors deprotection steps.

- Elemental analysis : Verifies stoichiometry. Discrepancies in data (e.g., unexpected NMR peaks) should prompt re-evaluation of synthetic conditions or purification steps .

Advanced Research Questions

Q. How can conflicting spectroscopic data for this compound derivatives be resolved?

Contradictions in NMR or MS data may arise from impurities, stereochemical anomalies, or incomplete protection/deprotection. To resolve:

Q. What strategies optimize coupling efficiency of this compound in SPPS?

Low coupling efficiency can result from steric hindrance or poor solubility. Mitigation strategies:

- Use polar aprotic solvents (DMF, DCM) with additives like HOBt or OxymaPure to activate carboxyl groups.

- Extend coupling times (2–4 hours) or employ double couplings.

- Monitor by Kaiser test or LC-MS for unreacted amines.

- Pre-activate the amino acid as a symmetric anhydride (e.g., using DCC) for improved reactivity .

Q. How do environmental factors influence the stability of this compound during storage?

The Z-aminoethyl group is sensitive to light and oxidizing agents. Storage recommendations:

- Store at –20°C under inert gas (Ar/N₂) in airtight, light-resistant vials.

- Use desiccants to prevent hydrolysis.

- Avoid prolonged exposure to basic conditions, which may cleave the Boc group prematurely. Stability should be validated via periodic HPLC and MS checks .

Q. What computational tools aid in retrosynthetic planning for this compound derivatives?

AI-driven platforms (e.g., Reaxys, CAS SciFinder) predict feasible routes by cross-referencing reaction databases. For example:

- Search for analogous cysteine derivatives with Boc/Z protection.

- Filter by yield, solvent compatibility, and green chemistry metrics.

- Validate predictions with small-scale trial reactions .

Data Analysis & Literature Review

Q. How should researchers evaluate synthetic route efficiency for this compound?

Efficiency is quantified by:

- Step economy : Fewer steps reduce cost and time.

- Atom economy : Minimize waste via stoichiometric optimization.

- Yield : Compare with literature benchmarks (e.g., >70% for SPPS couplings).

- Sustainability : Prefer green solvents (e.g., ethanol over DCM) and catalysts. Tools like ECHA’s registration dossiers provide toxicity and environmental impact data .

Q. What criteria distinguish high-quality literature for this compound applications?

Prioritize:

- Journals with rigorous peer review (e.g., Journal of Organic Chemistry).

- Studies reporting full experimental details (reagents, purification methods).

- Cross-referenced data in authoritative databases (CAS Common Chemistry, PubChem). Avoid sources lacking experimental validation or citing non-peer-reviewed platforms .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.